Product packaging for 2-(Dichloromethyl)-5-methylpyridine(Cat. No.:CAS No. 88237-10-9)

2-(Dichloromethyl)-5-methylpyridine

Cat. No.: B3360027
CAS No.: 88237-10-9
M. Wt: 176.04 g/mol
InChI Key: DMNUHSYESXPTDB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine derivatives are a class of heterocyclic compounds that are ubiquitous in both natural and synthetic chemistry. Their unique electronic properties, arising from the presence of the electronegative nitrogen atom in the aromatic ring, impart a range of chemical behaviors that make them invaluable in diverse scientific disciplines. google.comorganicmystery.comnih.gov In medicinal chemistry, the pyridine nucleus is a common feature in a multitude of drugs, contributing to their biological activity and pharmacokinetic profiles. organicmystery.com Furthermore, pyridine derivatives serve as essential ligands in coordination chemistry and catalysis, and as key components in the development of functional materials. nih.gov The ability to readily modify the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, making them indispensable tools in drug discovery and materials science. nih.govepo.org

Overview of Halomethyl Pyridines as Synthetic Building Blocks

Halomethylpyridines are a subclass of pyridine derivatives where one or more hydrogen atoms of a methyl group attached to the pyridine ring have been replaced by halogen atoms. These compounds are highly valuable synthetic intermediates due to the reactivity of the halomethyl group. The presence of halogens makes the methyl carbon electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.

For instance, chloromethylpyridines can be readily converted into other functional groups such as alcohols, ethers, amines, and nitriles. The progressive substitution of hydrogens with halogens, from monohalo- to trihalomethyl groups, further modulates the reactivity and the types of transformations possible. Dichloromethyl and trichloromethyl pyridines, in particular, serve as precursors to other important functional groups. For example, 2-chloro-5-trichloromethylpyridine is a key intermediate in the synthesis of certain herbicides. google.com

Scope and Importance of 2-(Dichloromethyl)-5-methylpyridine in Contemporary Organic Synthesis

This compound is a specialized halomethyl pyridine that offers unique synthetic possibilities. While direct literature on this specific compound is not abundant, its importance can be inferred from the known reactivity of the dichloromethyl group and the strategic placement of the substituents on the pyridine ring.

The primary synthetic utility of a dichloromethyl group is its role as a masked aldehyde. Through hydrolysis, the dichloromethyl group can be readily converted into a formyl group (-CHO), providing a convenient method for the synthesis of pyridine aldehydes. organicmystery.com Pyridine-2-carboxaldehydes are important building blocks for the synthesis of a variety of more complex molecules, including pharmaceuticals and ligands for metal catalysis.

The synthesis of this compound would likely involve the controlled chlorination of 2,5-dimethylpyridine (B147104). The challenge in such a synthesis lies in achieving selective chlorination of one methyl group over the other and in controlling the degree of chlorination.

The reactivity of this compound is dominated by the dichloromethyl group. This group can undergo nucleophilic substitution reactions, although it is less reactive than a chloromethyl group. The most significant reaction, as mentioned, is its hydrolysis to the corresponding aldehyde, 5-methylpyridine-2-carboxaldehyde. This transformation provides a valuable route to this important synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N B3360027 2-(Dichloromethyl)-5-methylpyridine CAS No. 88237-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dichloromethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNUHSYESXPTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523376
Record name 2-(Dichloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-10-9
Record name 2-(Dichloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Dichloromethyl 5 Methylpyridine

Direct Chlorination Approaches

Direct chlorination methods offer a straightforward route to 2-(dichloromethyl)-5-methylpyridine by introducing chlorine atoms onto a pre-existing pyridine (B92270) scaffold. These methods often rely on the careful control of reaction conditions to achieve the desired degree of chlorination at the methyl group.

Chlorination of 2,5-Dimethylpyridine (B147104) Analogues

The synthesis can commence with the chlorination of 2,5-dimethylpyridine, also known as 2,5-lutidine. This process typically involves a multi-step sequence where the pyridine ring is first chlorinated, followed by the chlorination of the methyl group. The initial chlorination of 2,5-dimethylpyridine can be challenging to control, often yielding a mixture of chlorinated pyridine isomers. A more controlled approach involves the chlorination of 3-methylpyridine (B133936) (β-picoline) to first produce 2-chloro-5-methylpyridine (B98176), which then serves as the substrate for the subsequent chlorination of the methyl group. google.com

Radical-Mediated Chlorination of Methyl Groups on Pyridine Scaffolds

The introduction of chlorine atoms onto the methyl group of pyridine scaffolds is commonly achieved through radical-mediated chlorination. This method is particularly relevant for the conversion of 2-chloro-5-methylpyridine to its chlorinated derivatives, including this compound. The reaction is typically carried out by treating 2-chloro-5-methylpyridine with chlorine gas in the presence of a free-radical initiator. google.comepo.org Common initiators for this type of reaction include benzoyl peroxide. The process can be conducted in a high-boiling point solvent, such as trichlorobenzene, at elevated temperatures. google.comepo.org The radical mechanism allows for the sequential substitution of hydrogen atoms on the methyl group with chlorine, leading to a mixture of mono-, di-, and trichlorinated products.

Selective Halogenation Conditions for Dichloromethyl Formation

Achieving selectivity for the formation of the dichloromethyl group over the monochloro and trichloro derivatives is a critical aspect of this synthetic approach. The distribution of the chlorinated products is highly dependent on the reaction conditions, including the molar ratio of chlorine to the pyridine substrate, the reaction temperature, and the reaction time.

A study on the chlorination of 2-chloro-4-methylpyridine (B103993) provides insight into the product distribution that can be expected. While not the exact target molecule, the principles of radical chlorination of a methyl group on a chloropyridine ring are analogous. In one example, the reaction of 2-chloro-4-methylpyridine with chlorine gas in the presence of a radical initiator yielded a mixture containing the starting material, the monochloromethyl, dichloromethyl, and trichloromethyl derivatives. The relative amounts of these products can be controlled by adjusting the reaction parameters.

Starting MaterialProductReaction ConditionsProduct Distribution
2-chloro-4-methylpyridine2-chloro-4-(monochloromethyl)pyridineChlorine gas, radical initiator61.3%
2-chloro-4-(dichloromethyl)pyridine16.6%
2-chloro-4-(trichloromethyl)pyridine0.1%
Unreacted 2-chloro-4-methylpyridine21.1%

Table 1: Illustrative product distribution in the radical chlorination of a chloromethylpyridine.

By carefully controlling the stoichiometry of the chlorinating agent and the reaction time, the formation of this compound can be optimized.

Approaches from Pre-functionalized Pyridine Intermediates

An alternative strategy for the synthesis of this compound involves the use of pyridine intermediates that are already functionalized. This approach can offer greater control over the final product structure.

Synthesis via 2-Chloro-5-methylpyridine Precursors

As mentioned previously, 2-chloro-5-methylpyridine is a key intermediate that can be synthesized through various routes and then further chlorinated at the methyl group. One notable method for the preparation of this precursor avoids the direct chlorination of 3-methylpyridine, thereby circumventing the formation of unwanted byproducts. google.com

A sophisticated route to 2-chloro-5-methylpyridine begins with the synthesis of a pyridone intermediate. This process involves the condensation of propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester. google.comepo.org For instance, the reaction of propionaldehyde and methyl acrylate (B77674) can yield methyl 4-formylpentanoate.

This ester is then aminated using a nitrogen source, such as an amine or an ammonium (B1175870) compound, to form 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org This dihydropyridone is a crucial intermediate. The subsequent steps involve halogenation of the dihydropyridone, followed by dehydrohalogenation to yield 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). Finally, this pyridone is chlorinated to give the desired 2-chloro-5-methylpyridine. google.comepo.org

Condensation: Propionaldehyde + Acrylic Ester → 4-Formylpentanoate Ester

Amination: 4-Formylpentanoate Ester + Nitrogen Source → 5-Methyl-3,4-dihydro-2(1H)-pyridone

Halogenation/Dehydrohalogenation: 5-Methyl-3,4-dihydro-2(1H)-pyridone → 5-Methyl-2(1H)-pyridone

Chlorination: 5-Methyl-2(1H)-pyridone → 2-Chloro-5-methylpyridine

Halogenation and Dehydrohalogenation Sequences

One established method begins with the halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone. This process typically involves the addition of a halogenating agent like chlorine, bromine, sulphuryl chloride, or sulphuryl bromide, which adds halogen atoms across the double bond of the pyridone ring. The subsequent dehydrohalogenation of the resulting dihalo compound, often by heating, leads to the formation of 2-hydroxy-5-methylpyridine. This intermediate is then chlorinated to yield 2-chloro-5-methylpyridine, a precursor that can be further modified to the target dichloromethyl compound. google.com A more direct, single-step process has also been developed where a 2-oxo-5-methyl-5,6-dihalopiperidine is treated with a chlorinating agent at an elevated temperature to directly produce 2-chloro-5-methylpyridine. google.com

Chlorination of Alkoxymethylpyridine Derivatives

The chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives presents another viable synthetic route. In this process, inorganic or organic acid chlorides are employed as chlorinating agents. Suitable reagents include phosphorus(V) chloride, phosphorus(III) chloride, phosphoryl chloride, thionyl chloride, phosgene (B1210022), acetyl chloride, or benzotrichloride. google.com Particularly effective results have been achieved using mixtures of phosphorus(V) chloride and phosphoryl chloride. For instance, the reaction of 2-methoxy-5-methoxymethyl-pyridine with a combination of phosphorus oxychloride and phosphorus(V) chloride, followed by refluxing, yields 2-chloro-5-chloromethylpyridine. google.com This monochlorinated methyl group can then be further chlorinated to the desired dichloromethyl group.

Construction of the Pyridine Ring with Dichloromethyl-Containing Building Blocks

An alternative to modifying existing pyridine rings is the de novo synthesis of the pyridine heterocycle using building blocks that already contain the dichloromethyl group. While the bulk of reported pyridine syntheses involves the functionalization of pre-formed rings, several methods for ring construction exist. acsgcipr.org These often involve multi-component reactions, such as the condensation of aldehydes or ketones with ammonia (B1221849), which are typically performed at high temperatures and pressures. acsgcipr.org The incorporation of a building block containing a dichloromethyl group into such a reaction scheme would directly lead to the desired substituted pyridine. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles and alkynes also offer a powerful method for constructing highly substituted pyridine rings, providing a potential pathway for incorporating dichloromethyl-containing fragments. rsc.orgresearchgate.net

Conversion of Trichloromethyl Pyridine Derivatives

The selective reduction of a trichloromethyl group to a dichloromethyl group offers a direct pathway to the target compound. This transformation can be achieved by treating a (trichloromethyl)pyridine compound with a strong base, such as sodium hydroxide, in the presence of a reductant source material. google.com Suitable reductants include chloroform, dialkylsulfoxides, arylalkylsulfones, and certain ketones. google.com The reaction is typically carried out in a polar, non-hydroxylic solvent or with a phase transfer catalyst at temperatures ranging from -20°C to 160°C. google.com The progress of this reduction can be monitored over time to optimize the yield of the desired dichloromethylpyridine and minimize degradation. google.com

Catalytic and Reagent-Controlled Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic and reagent-controlled methods to achieve high selectivity and efficiency.

Transition Metal-Catalyzed Methods for C–H Functionalization

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, including pyridine. rsc.orgnih.gov These methods often utilize directing groups to achieve high regioselectivity. rsc.orgyoutube.com While specific examples for the direct dichloromethylation of 5-methylpyridine via C-H activation are not prevalent in the provided search results, the general principles of this methodology are applicable. A transition metal catalyst, often from the platinum group, could potentially mediate the reaction between 5-methylpyridine and a dichloromethyl source.

Utilization of Specific Chlorinating Agents and Catalysts

The choice of chlorinating agent and catalyst is crucial in directing the outcome of chlorination reactions. For the synthesis of 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine, phosphorus oxychloride and phosgene are preferred chlorinating agents. google.comepo.org These reactions are typically conducted in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) at temperatures between 80°C and 130°C. google.comepo.org For the side-chain chlorination of 2-chloro-5-methylpyridine to introduce the dichloromethyl group, free-radical initiators such as azobisisobutyronitrile are often employed in conjunction with elemental chlorine. google.compatsnap.com

Data Tables

Table 1: Conversion of 2-Chloro-5-(trichloromethyl)pyridine (B1585791) to 2-Chloro-5-(dichloromethyl)pyridine

Reaction Time2-Chloro-5-(dichloromethyl)pyridine (%)2-Chloro-5-(trichloromethyl)pyridine (%)
8 min595
40 min3565
79 min55.339.2
110 min5930

Data adapted from a process for reducing the trichloromethyl group in a (trichloromethyl)pyridine compound. google.com

Interactive Data Table

This table allows for the comparison of product distribution over time during the reduction of a trichloromethylpyridine.

Click to view interactive data

Table 2: Chlorinating Agents for Pyridine Derivatives

Chlorinating AgentApplication
Phosphorus(V) chlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines
Phosphorus(III) chlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines
Phosphoryl chlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines and 2-oxo-5-methyl-5,6-dihalopiperidines
Thionyl chlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines
PhosgeneConversion of 2-alkoxy-5-alkoxymethyl-pyridines and 2-oxo-5-methyl-5,6-dihalopiperidines
Acetyl chlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines
BenzotrichlorideConversion of 2-alkoxy-5-alkoxymethyl-pyridines
Sulphuryl chlorideHalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone
ChlorineHalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone and side-chain chlorination
BromineHalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone

This table summarizes various chlorinating agents and their specific applications in the synthesis of chlorinated pyridine derivatives.

Interactive Data Table

This table provides a quick reference for the application of different chlorinating agents.

Click to view interactive data

Solvent and Temperature Optimization in Synthetic Protocols

The selection of an appropriate solvent and the optimization of reaction temperature are critical parameters in the synthesis of chlorinated pyridine derivatives. In related preparations, such as for 2-chloro-5-methylpyridine, high-boiling point aromatic hydrocarbons like toluene (B28343) and xylene, or halogenated aromatic hydrocarbons such as chlorobenzene, o-dichlorobenzene, and particularly 1,2,4-trichlorobenzene, are often employed. epo.orggoogle.com The use of these solvents is advantageous as they can accommodate the elevated temperatures, typically ranging from 80°C to 130°C, required for the chlorination process. epo.orggoogle.com

For the side-chain chlorination of methylpyridines, which is the key transformation to obtain the dichloromethyl group, the temperature must be carefully controlled. For instance, in the chlorination of 2-methylpyridines with elemental chlorine, temperatures are maintained between 40°C and 80°C. google.com Specifically, for the formation of 2-dichloromethyl pyridine, a reaction temperature of 60-65°C has been documented. google.com In the case of chlorinating 2-chloro-methylpyridines, the reaction temperature is preferably set between 50°C and the reflux temperature of the solvent, with a more preferred range of 60°C to 90°C. google.com The optimization of these parameters is crucial for maximizing the yield of the desired dichlorinated product while preventing further chlorination to the trichloromethyl derivative.

The following table summarizes typical solvents and temperature ranges used in analogous chlorination reactions of methylpyridines, which can be extrapolated for the synthesis of this compound.

ReactantChlorinating AgentSolventTemperature (°C)Product(s)Reference
2-PicolineElemental ChlorineCarbon Tetrachloride60-652-(Chloromethyl)pyridine, 2-(Dichloromethyl)pyridine, 2-(Trichloromethyl)pyridine google.com
2-Oxo-5-methyl-5,6-dihalopiperidinePhosphorus Oxychloride/Phosgene1,2,4-Trichlorobenzene80-1302-Chloro-5-methylpyridine epo.org
2-Chloro-3-methylpyridineChlorine GasNot specified60-902-Chloro-3-(monochloromethyl)pyridine, etc. epo.org
2-Chloro-5-methylpyridineChlorine GasNot specified60-902-Chloro-5-(monochloromethyl)pyridine, etc. epo.org

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyridine derivatives, including enhanced safety, improved reaction control, and often higher yields. mdpi.comrasayanjournal.co.inmdpi.com While specific literature on the flow synthesis of this compound is not abundant, the principles from related processes are highly applicable. For instance, the synthesis of 2-methylpyridines has been successfully demonstrated in a continuous flow setup, highlighting benefits such as shorter reaction times and reduced waste. rasayanjournal.co.inmdpi.com

In a typical flow synthesis, reactants are pumped through a heated reactor containing a packed catalyst or reagent. This allows for precise control of reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions like chlorination. The application of flow chemistry to the dichlorination of 2-methyl-5-methylpyridine could involve passing a solution of the starting material and a chlorinating agent through a heated microreactor. This would enable rapid optimization of reaction conditions to selectively favor the formation of the dichloromethyl derivative over mono- or trichlorinated by-products. The enhanced safety profile of flow reactors is a major advantage when handling hazardous reagents like chlorine gas. mdpi.comrasayanjournal.co.in

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to reduce their environmental impact. mdpi.com This involves the use of less hazardous materials, improving energy efficiency, and minimizing waste. mdpi.commdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. In the synthesis of this compound via direct chlorination of 2,5-dimethylpyridine (2,5-lutidine), the ideal reaction would be:

C₇H₉N + 2Cl₂ → C₇H₇Cl₂N + 2HCl

By-product Minimization Strategies

A significant challenge in the side-chain chlorination of methylpyridines is the formation of a mixture of mono-, di-, and trichlorinated products. google.com For instance, the chlorination of 2-picoline can yield 2-(chloromethyl)pyridine, 2-(dichloromethyl)pyridine, and 2-(trichloromethyl)pyridine. google.com The relative amounts of these products depend on the reaction conditions.

Another issue is the reaction of the basic nitrogen atom of the pyridine ring with the hydrogen chloride (HCl) by-product, which forms a hydrochloride salt. google.comepo.org This salt is often less reactive, which can hinder further chlorination. google.com To mitigate this, a basic aqueous solution, such as potassium carbonate, can be added during the reaction to neutralize the HCl and maintain the pH of the reaction mixture within a specific range (e.g., 0.5 to 3). google.comepo.org This strategy prevents the precipitation of the unreactive hydrochloride salt and allows the chlorination to proceed to the desired degree.

The following table outlines strategies for minimizing by-products in analogous chlorination reactions.

ChallengeStrategyOutcomeReference
Formation of higher chlorinated by-productsPrecise control of reaction time and stoichiometry of the chlorinating agent.Increased selectivity for the desired chlorinated product. google.com
Formation of unreactive hydrochloride saltAddition of a basic solution (e.g., potassium carbonate) to control pH.Prevents reaction termination and allows for continued chlorination. google.comepo.org
Unwanted by-product formation from starting materialsUtilizing alternative synthetic routes that avoid problematic precursors like β-picoline.Cleaner reaction profile with fewer impurities. epo.org

Chemical Reactivity and Transformation of 2 Dichloromethyl 5 Methylpyridine

Reactivity of the Dichloromethyl Moiety

The dichloromethyl group's carbon atom is electrophilic, making it a prime target for nucleophiles. This reactivity is the foundation for many of the compound's synthetic applications.

Nucleophilic substitution is a cornerstone of the reactivity of 2-(Dichloromethyl)-5-methylpyridine. The two chlorine atoms can be displaced sequentially or simultaneously by a variety of nucleophiles.

Oxygen-based nucleophiles, such as alcohols and water, readily react with the dichloromethyl group. The reaction with alcohols, typically in the presence of a corresponding alkoxide base, can lead to the formation of acetals or ketals. For instance, reacting a dichloromethylpyridine with an alcohol like methanol (B129727) in the presence of sodium methoxide (B1231860) results in the substitution of the chlorine atoms with methoxy (B1213986) groups. google.com This process is typically carried out at elevated temperatures, ranging from 20°C to 100°C. google.com The initial substitution yields a chloromethoxymethyl intermediate, which can then undergo a second substitution to form a dimethoxymethyl group.

Hydrolysis, the reaction with water, can convert the dichloromethyl group into a formyl (aldehyde) group. This transformation is a critical step in the synthesis of various pyridine (B92270) aldehydes, which are valuable intermediates in pharmaceuticals and agrochemicals.

Table 1: Reactions with Oxygen Nucleophiles

NucleophileReagent(s)ProductReference
MethanolSodium Methoxide2-(Dimethoxymethyl)-5-methylpyridine google.com
Alcohol (General)Alkali Metal Alkoxide2-(Dialkoxymethyl)-5-methylpyridine google.com

Nitrogen nucleophiles, such as amines and hydrazines, can also displace the chlorine atoms of the dichloromethyl group. The reaction with primary or secondary amines can yield Schiff bases or aminals, depending on the reaction conditions and stoichiometry. For example, reacting 2-chloro-5-chloromethyl-pyridine with excess ammonia (B1221849) has been shown to produce 2-chloro-5-aminomethyl-pyridine, demonstrating the susceptibility of chloro-substituted pyridine methyl groups to amination. google.com

Hydrazine (B178648) and its derivatives are potent nucleophiles that react with halogenated pyridines. The reaction of 2-chloro-5-methylpyridine (B98176) with hydrazine hydrate (B1144303) is a known method for producing 2-hydrazinyl-5-methylpyridine. nih.gov By analogy, this compound is expected to react with hydrazines, potentially leading to the formation of hydrazones or other complex nitrogen-containing heterocyclic systems, which are of interest in medicinal chemistry. The reaction of pentafluoropyridine (B1199360) with piperazine, a nitrogen nucleophile, further illustrates the general reactivity pattern of halogenated pyridines. researchgate.net

Table 2: Representative Reactions with Nitrogen Nucleophiles

NucleophileSubstrate ExampleProduct ExampleReference
Ammonia2-chloro-5-chloromethyl-pyridine2-chloro-5-aminomethyl-pyridine google.com
Hydrazine Hydrate2-chloro-5-methylpyridine2-hydrazinyl-5-methylpyridine
PiperazinePentafluoropyridine4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine researchgate.net

Sulfur nucleophiles, particularly thiolate anions derived from thiols, are powerful nucleophiles that readily participate in substitution reactions. libretexts.org They are known to displace halides from activated positions on aromatic rings. nih.gov The reaction of this compound with thiols would be expected to proceed via an SN2-type mechanism, yielding dithioacetal derivatives. libretexts.orgnih.gov These reactions typically involve treating the substrate with a thiol in the presence of a base to generate the more nucleophilic thiolate anion. Such reactions are valuable for introducing sulfur-containing functional groups into the pyridine structure. nih.gov

The dichloromethyl group can undergo both oxidation and reduction under specific conditions.

Oxidation: Oxidation of the dichloromethyl group can lead to the formation of an acyl chloride, which upon aqueous workup would yield the corresponding carboxylic acid (5-methylpyridine-2-carboxylic acid). Oxidizing agents such as potassium permanganate (B83412) or nitric acid could potentially effect this transformation. wikipedia.org This provides a synthetic route to pyridine carboxylic acids from methylated pyridine precursors.

Reduction: Reduction of the dichloromethyl group can proceed in a stepwise manner. Partial reduction could yield 2-(chloromethyl)-5-methylpyridine (B1297004), while complete reduction would afford 2,5-dimethylpyridine (B147104). Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for such transformations. Another related reduction involves the catalytic hydrogenation of 2-chloro-5-trichloromethylpyridine to form 2-chloro-5-aminomethylpyridine in the presence of an amine and hydrogen. googleapis.com

Redox Transformations of the Dichloromethyl Group

Oxidation Pathways

The dichloromethyl group can be viewed as a masked aldehyde. Hydrolysis of the two chlorine atoms readily converts the dichloromethyl group into a formyl group. This transformation is a common pathway for the synthesis of pyridine-2-carboxaldehydes. For instance, the hydrolysis of this compound would be expected to yield 5-methylpyridine-2-carbaldehyde. This aldehyde can then undergo further oxidation to the corresponding carboxylic acid, 5-methylpicolinic acid, under appropriate oxidizing conditions.

While direct oxidation of the dichloromethyl group is less common, the related transformation of a methyl group to a trichloromethyl group via chlorination is a known oxidation process. For example, 2-chloro-5-methylpyridine can be chlorinated to form 2-chloro-5-(trichloromethyl)pyridine (B1585791) google.comepo.org. This highlights the stepwise oxidation potential of the side-chain alkyl group.

Reduction to Methyl and Chloromethyl Analogues

The dichloromethyl group can be sequentially reduced to a chloromethyl group and subsequently to a methyl group. A notable industrial process involves the selective dechlorination of the related compound, 2-chloro-5-(trichloromethyl)pyridine, to produce 2-chloro-5-(dichloromethyl)pyridine, 2-chloro-5-(chloromethyl)pyridine (B46043), and 2-chloro-5-methylpyridine. researchgate.net This chemical reduction is effectively carried out using reducing agents like zinc powder researchgate.net.

Another potent reducing agent, samarium diiodide (SmI₂), is known to reduce pyridine derivatives, and in some cases, can eliminate chloro functionalities from the ring clockss.org. While specific data on this compound is scarce, the general reactivity suggests that controlled reduction to its chloromethyl and methyl analogues is a feasible and documented transformation pathway.

Starting MaterialReagent(s)Product(s)Research Finding
2-Chloro-5-(trichloromethyl)pyridineZinc Powder2-Chloro-5-(dichloromethyl)pyridine, 2-Chloro-5-(chloromethyl)pyridine, 2-Chloro-5-methylpyridineSelective dechlorination is possible, yielding a mixture of reduced products. researchgate.net
Pyridine derivatives with chloro groupsSamarium diiodide (SmI₂)/H₂OPyridine or PiperidineChloro groups can be reductively eliminated from the pyridine ring. clockss.org

Carbene and Carbenoid Generation from Dichloromethyl

The dichloromethyl group is a classic precursor for the generation of carbenes. Through a process known as alpha-elimination, treatment of a dichloromethyl-substituted compound with a strong base can lead to the formation of a highly reactive chlorocarbene intermediate. In the case of this compound, a strong base can abstract a proton from the dichloromethyl carbon (if one were present, which it is not in the dichloromethyl group itself, but this mechanism applies to chloroform, a related simple molecule), or more likely, facilitate the elimination of a chloride ion to form a carbene youtube.comlibretexts.orglibretexts.org.

The resulting species, (5-methylpyridin-2-yl)chlorocarbene, is a potent electrophile that can undergo various subsequent reactions. One of the most significant applications of carbenes is in cyclopropanation reactions with alkenes youtube.comyoutube.com. The carbene adds across the double bond of an alkene in a concerted fashion to form a cyclopropane (B1198618) ring. While specific examples involving (5-methylpyridin-2-yl)chlorocarbene are not widely reported, this reactivity is a fundamental principle of carbene chemistry.

Furthermore, carbenes can participate in C-H insertion reactions, where the carbene inserts into a carbon-hydrogen bond, often intramolecularly, to form new ring structures youtube.com. Carbenoids, which are metal-complexed carbenes, offer a more controlled and selective approach to these transformations libretexts.orglibretexts.org.

PrecursorReagent(s)IntermediateKey Reaction Type
Chloroform (CHCl₃)Strong Base (e.g., KOH)Dichlorocarbene (:CCl₂)Alpha-elimination libretexts.org
Diazo compounds (R₂CN₂)Heat or Light (hν)Carbene (R₂C:)Nitrogen gas evolution youtube.com
Diiodomethane (CH₂I₂)Zinc-Copper Couple (Zn-Cu)Simmons-Smith Reagent (ICH₂ZnI)Carbenoid formation libretexts.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, which governs its reactivity towards electrophiles and nucleophiles. The positions of the substituents also play a crucial role in directing incoming reagents.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. In this compound, the existing substituents further influence the position of attack. The methyl group at C5 is an activating group, while the chloro group (in the common precursor 2-chloro-5-methylpyridine) is a deactivating but ortho-, para-directing group.

A key example is the nitration of 2-chloro-5-methylpyridine, which proceeds at the 4-position to yield 2-chloro-5-methyl-4-nitropyridine (B1589938) google.com. This indicates that the position meta to the nitrogen and ortho to the methyl group is the most favored site for electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen sydney.edu.au. The presence of a good leaving group, such as a chlorine atom at the C2 position in precursors like 2-chloro-5-methylpyridine, facilitates these reactions.

A wide range of nucleophiles can displace the C2-chloro group, including amines, alkoxides, and thiolates. For example, the reaction of 2-chloropyridines with nucleophiles is a well-established method for introducing various substituents onto the pyridine ring lookchem.comnih.gov. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a temporary negatively charged intermediate known as a Meisenheimer complex.

Cross-Coupling Reactions at the Pyridine Ring

The chloro-substituted pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-chloro atom of precursors like 2-chloro-5-methylpyridine can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. The Suzuki coupling of 2-chloropyridines with various arylboronic acids is a widely used synthetic method nih.govresearchgate.netlibretexts.orgresearchgate.netfishersci.co.uk.

Heck-Mizoroki Coupling: This reaction involves the coupling of the halopyridine with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.orgnih.govrsc.orglibretexts.org. This allows for the introduction of vinyl groups onto the pyridine ring.

Sonogashira Coupling: This coupling reaction joins the halopyridine with a terminal alkyne, providing access to arylalkynes organic-chemistry.orgwikipedia.orglibretexts.org.

These cross-coupling reactions offer a versatile and efficient means to elaborate the structure of the this compound scaffold, enabling the synthesis of a diverse range of complex molecules.

Coupling ReactionCoupling PartnerResulting BondTypical Catalyst System
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterC-C (Aryl-Aryl or Aryl-Vinyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) fishersci.co.uk
Heck-MizorokiAlkeneC-C (Aryl-Vinyl)Pd(0) catalyst, Base (e.g., Et₃N) wikipedia.orglibretexts.org
SonogashiraTerminal AlkyneC-C (Aryl-Alkynyl)Pd(0) catalyst, Cu(I) cocatalyst, Base (e.g., Amine) wikipedia.orglibretexts.org

Regioselective Functionalization of Pyridine Ring

The regioselectivity of functionalizing the pyridine ring in this compound is dictated by the electronic and steric effects of the existing substituents. The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. normalesup.org The 2-(dichloromethyl) group further enhances this deactivation through its inductive electron-withdrawing effect. Conversely, the 5-methyl group is electron-donating, which would direct incoming electrophiles.

Studies on the regioselective functionalization of other substituted pyridines provide valuable context. For instance, the functionalization of 2-chloropyridines has been shown to be highly dependent on the reaction conditions and the directing groups present. In the synthesis of floyocidin B, the 4,5-regioselective functionalization of 2-chloropyridines was a key strategic element. libretexts.org It was observed that the 2-chloro substituent had a significant impact on the regioselectivity of halogen-magnesium exchange, inverting the typical outcome observed for 2-unsubstituted pyridines. libretexts.org

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Transition States

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

In the Suzuki-Miyaura reaction , the catalytic cycle is initiated by the oxidative addition of a halo-pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org This is followed by transmetalation with the organoboron reagent, where the organic group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org For sterically demanding substrates, such as those with ortho-substituents, the rotation around the newly formed biaryl bond can be restricted, potentially leading to atropisomerism. beilstein-journals.org

The mechanism of the Heck reaction also begins with the oxidative addition of the halide to the Pd(0) catalyst. libretexts.org The subsequent step is the migratory insertion of the olefin into the palladium-carbon bond. The cycle concludes with β-hydride elimination to form the alkene product and a hydridopalladium complex, from which the Pd(0) catalyst is regenerated by a base. libretexts.org

Kinetic Studies of Dichloromethyl Transformations

Kinetic investigations of palladium-catalyzed coupling reactions of chloroaryls have shown that the reaction can be first-order, with the rate-determining step potentially being the dissociation of the chloroaryl radical anion following a single electron transfer from Pd(0). rsc.org The presence of ions, such as chloride, can also significantly affect the kinetics of palladium-catalyzed reactions by altering the nature of the active catalytic species. normalesup.org

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in cross-coupling reactions is governed by a combination of steric and electronic factors.

Electronic Factors: The pyridine nitrogen atom is electronegative and deactivates the ring towards electrophilic attack while favoring nucleophilic substitution at the 2- and 4-positions. normalesup.org The 2-(dichloromethyl) group is strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution. In contrast, the 5-methyl group is electron-donating, which can partially offset the deactivating effects and influence the regioselectivity of reactions. In palladium-catalyzed couplings, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step with electron-rich palladium(0) catalysts.

Steric Factors: The dichloromethyl group at the 2-position presents significant steric hindrance. This can impede the approach of bulky reagents and catalysts to the nitrogen atom and the adjacent C-3 position. In cross-coupling reactions, this steric bulk can influence the rate of reaction and the stability of intermediates. For instance, in Suzuki-Miyaura couplings, steric hindrance on the organoborane reagent is known to decrease reactivity. youtube.com Similarly, the steric properties of the phosphine (B1218219) ligands on the palladium catalyst play a crucial role in the efficiency of the coupling. Bulky, electron-rich ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov

Derivatives and Analogues of 2 Dichloromethyl 5 Methylpyridine

Synthesis of Monochloromethyl and Trichloromethyl Analogues

The synthesis of monochloromethyl and trichloromethyl analogues of 2-(dichloromethyl)-5-methylpyridine involves controlled chlorination of a methylpyridine precursor.

Monochloromethyl Analogue: The synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) can be achieved through various routes. One method involves the reaction of 2-chloro-5-methylpyridine (B98176) with chlorine gas. scispace.com This reaction can be performed in the presence or absence of a reaction medium at temperatures between 50-60°C. scispace.com Another approach utilizes (5-methylpyridin-2-yl)methanol, which is refluxed with thionyl chloride (SOCl₂) to yield 2-(chloromethyl)-5-methylpyridine (B1297004) hydrochloride. chemicalbook.com Additionally, a process starting from 2-chloro-2-chloromethyl-4-cyanobutanal dissolved in toluene (B28343) and reacted with phosgene (B1210022) has been reported to produce 2-chloro-5-(chloromethyl)pyridine with a high yield. chemicalbook.com

Trichloromethyl Analogue: The synthesis of 2-chloro-5-(trichloromethyl)pyridine (B1585791) is a key step in the production of certain herbicides. epo.orggoogle.com This compound is typically prepared by the further chlorination of 2-chloro-5-methylpyridine. epo.orggoogle.com The reaction is carried out using chlorine gas in the presence of a free-radical initiator, such as benzoyl peroxide. epo.org The 2-chloro-5-methylpyridine starting material can itself be synthesized from 3-picoline or through a multi-step process involving the cyclization of precursors like propionaldehyde (B47417) and an acrylic ester. epo.orggoogle.com

A summary of synthetic methods for these analogues is presented below:

Target CompoundStarting Material(s)Reagents and ConditionsReference(s)
2-Chloro-5-(chloromethyl)pyridine2-Chloro-5-methylpyridineChlorine gas, 50-60°C scispace.com
2-(Chloromethyl)-5-methylpyridine hydrochloride(5-Methylpyridin-2-yl)methanolSOCl₂, reflux chemicalbook.com
2-Chloro-5-(chloromethyl)pyridine2-Chloro-2-chloromethyl-4-cyanobutanalPhosgene, toluene, 50°C chemicalbook.com
2-Chloro-5-(trichloromethyl)pyridine2-Chloro-5-methylpyridineChlorine gas, free-radical initiator epo.orggoogle.com

Fluorinated Derivatives (e.g., Trifluoromethylpyridines)

Fluorinated derivatives of pyridines, particularly trifluoromethylpyridines (TFMPs), are of significant interest due to their applications in agrochemicals and pharmaceuticals. nih.govjst.go.jp The primary method for synthesizing these compounds is through a halogen exchange (HALEX) reaction, where chlorine atoms are replaced by fluorine atoms. nih.govjst.go.jp

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), a crucial intermediate for various products, is achieved by the fluorination of 2-chloro-5-(trichloromethyl)pyridine. agropages.com This transformation is typically carried out using hydrogen fluoride (B91410) (HF) or other fluorinating agents like antimony trifluoride. nih.gov The process can be conducted in the vapor phase at high temperatures, often with the use of a catalyst. nih.govjst.go.jp

A significant derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), is synthesized by first chlorinating 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination. nih.govjst.go.jp Simultaneous vapor-phase chlorination and fluorination of 3-picoline over a transition metal catalyst is another effective one-step method to produce 2-chloro-5-(trifluoromethyl)pyridine. nih.gov

The general synthetic pathway is summarized in the table below:

Target CompoundPrecursorReagents and ConditionsReference(s)
2-Chloro-5-(trifluoromethyl)pyridine (CTF)2-Chloro-5-(trichloromethyl)pyridineHF, vapor-phase fluorination agropages.com
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)2,3-Dichloro-5-(trichloromethyl)pyridineVapor-phase fluorination nih.govjst.go.jp
2-Chloro-5-(trifluoromethyl)pyridine (CTF)3-PicolineCl₂, HF, vapor-phase, transition metal catalyst nih.gov
2-Chloro-5-trifluoromethylpyridine3-TrifluoromethylpyridineChlorine, UV light or high temperature google.com

Halogenated Pyridine (B92270) Ring Analogues

The introduction of halogen atoms onto the pyridine ring of dichloromethyl analogues creates a diverse set of compounds with varied reactivity and potential applications.

One example is the synthesis of 2-bromo-3-chloro-5-methylpyridine. This can be achieved by the bromination of 2-chloro-5-methylpyridine using agents like bromine or sulfuryl bromide. This reaction can proceed via direct electrophilic substitution.

Another approach involves a "halogen dance" reaction, where a halogen atom migrates to a different position on the pyridine ring. clockss.org This rearrangement is typically base-catalyzed and can be used to synthesize multi-substituted pyridines that are otherwise difficult to obtain. clockss.org For instance, 1,2-, 1,3-, and even 1,4-halogen shifts have been reported on pyridine rings, allowing for the introduction of functional groups at various positions relative to the initial halogen. clockss.org

Synthesis and Reactivity of Bipyridine Derivatives

Bipyridine derivatives are important ligands in coordination chemistry and have applications in catalysis and materials science. orgsyn.org The synthesis of bipyridines from halopyridine precursors is often achieved through metal-catalyzed homocoupling reactions, such as the Ullmann reaction. nih.govmdpi.comwikipedia.org

The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides at elevated temperatures to form symmetrical biaryls. organic-chemistry.org Modern variations of this reaction may use palladium or nickel catalysts and can proceed under milder conditions. wikipedia.org For less reactive halopyridines, the copper-catalyzed Ullmann reaction is often more effective than other methods like the Buchwald-Hartwig amination or uncatalyzed nucleophilic aromatic substitution (SNAr). researchgate.netchempedia.info

The synthesis of 5-methyl-2,2'-bipyridine (B31928) can be accomplished through a Stille reaction, involving the coupling of a stannylated pyridine with a bromopyridine in the presence of a palladium catalyst. mdpi.com Another method involves the reaction of 2-hydroxy-5-methylpyridine (B17766) to form a triflate, which then undergoes a coupling reaction. orgsyn.org

The reactivity of the resulting bipyridine derivatives is diverse. For example, 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) can be synthesized by brominating 5,5'-dimethyl-2,2'-bipyridine. scirp.org This dibromo compound can then be hydrolyzed and converted to 2,2'-bipyridyl-5,5'-dicarboxaldehyde, which serves as a building block for synthesizing Schiff bases. scirp.org

Functionalization of the Pyridine Ring in Dichloromethyl Analogues

Functionalization of the pyridine ring in the presence of a dichloromethyl group can be achieved through various reactions, primarily electrophilic substitution. wikipedia.org In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Common examples include nitration, halogenation, and sulfonation. wikipedia.org

The reactivity and regioselectivity of electrophilic substitution on a pyridine ring are influenced by the existing substituents. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of other groups, such as the dichloromethyl and methyl groups, will further influence the position of substitution.

Recent advancements have introduced methods for regioselective C-H functionalization of pyridines. researchgate.net These methods can allow for the introduction of various functional groups, including nitro and sulfanyl (B85325) groups, at specific positions, sometimes avoiding the need for pre-functionalized halopyridines. researchgate.net One strategy involves a dearomatization-rearomatization process to achieve meta-selective functionalization. researchgate.net Another approach uses Friedel-Crafts acylation, where an acyl group is introduced onto the pyridine ring under the influence of a catalyst, followed by reduction and chlorination to yield chloromethylpyridine derivatives. google.com

Theoretical and Computational Studies

Electronic Structure and Molecular Geometry Calculations

Theoretical and computational studies are instrumental in determining the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations can predict various molecular properties, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. arxiv.org DFT calculations for 2-(Dichloromethyl)-5-methylpyridine would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. stackexchange.comnih.gov This process calculates the total energy of the molecule as a function of its atomic coordinates and identifies the structure that corresponds to an energy minimum. mdpi.com

A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Kohn-Sham equations. The output of such a calculation provides the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, a hypothetical table of optimized geometric parameters is presented below to illustrate the expected results.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT This table is for illustrative purposes only and does not represent published data.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length (Å) C2 C(dichloro) 1.52
C(dichloro) Cl1 1.78
C(dichloro) Cl2 1.78
C5 C(methyl) 1.51
Bond Angle (°) N1 C2 C(dichloro) 118.5
C2 C(dichloro) Cl1 109.5
Cl1 C(dichloro) Cl2 109.4
Dihedral Angle (°) N1 C2 C3 C4 0.0
C2 C(dichloro) H Cl1 60.0

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the dichloromethyl group to the pyridine (B92270) ring. Different rotational positions, or conformers, will have different potential energies due to steric interactions and electronic effects. libretexts.org

Computational methods can be used to perform a systematic search of the potential energy surface by rotating the dichloromethyl group and calculating the energy at each step. slideshare.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the barriers to rotation. drugdesign.org The results would indicate the most stable (lowest energy) conformation of the molecule.

Table 2: Hypothetical Relative Energies of Conformers of this compound This table is for illustrative purposes only and does not represent published data.

Conformer Dihedral Angle (N1-C2-C-H) (°) Relative Energy (kcal/mol) Stability
A 0 2.5 Barrier
B 60 0.0 Global Minimum
C 120 2.3 Barrier
D 180 0.5 Local Minimum

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgtaylorandfrancis.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes only and does not represent published data.

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO -1.23
HOMO-LUMO Gap 5.62

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is useful for identifying sites of electrophilic and nucleophilic attack. researchgate.netwisdomlib.org The MEP is plotted onto the electron density surface of the molecule. researchgate.net Different colors on the MEP map indicate different values of the electrostatic potential. youtube.com Typically, red regions indicate negative electrostatic potential, where electron density is high and which are susceptible to electrophilic attack. researchgate.net Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate electrostatic potential. youtube.com

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack. Regions of positive potential might be found around the hydrogen atoms and the dichloromethyl group, suggesting these as possible sites for nucleophilic interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, providing a comprehensive understanding of the reaction mechanism.

A transition state is a high-energy configuration along the reaction pathway that connects reactants and products. psu.edu Characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods, such as DFT, can be used to locate the geometry of the transition state and calculate its energy. youtube.comresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. acs.org A lower activation energy corresponds to a faster reaction.

For a hypothetical nucleophilic substitution reaction involving this compound, computational modeling could be used to determine whether the reaction proceeds through an SN1 or SN2 mechanism by locating the relevant transition states and intermediates. aip.orgnih.govmdpi.comresearchgate.net The calculated activation energies would provide quantitative insight into the feasibility and rate of the reaction.

Table 4: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of this compound This table is for illustrative purposes only and does not represent published data.

Reaction Pathway Transition State Geometry Activation Energy (Ea) (kcal/mol)
SN2 Trigonal bipyramidal carbon center 25.3
SN1 (Step 1) C-Cl bond elongation 35.1

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the instructions. The required data for the sections on "Reaction Pathway Prediction," "Vibrational Frequency Calculations (IR, Raman)," "NMR Chemical Shift Predictions," "Hirshfeld Surface Analysis," and "Hydrogen Bonding and Other Non-Covalent Interactions" for this compound does not appear to be present in the public domain.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Dimensional NMR (COSY, HMQC, HSQC, NOESY) for Structural Elucidation

Multi-dimensional NMR techniques are powerful tools for mapping the intricate network of scalar and dipolar couplings within a molecule, providing definitive evidence for its structural arrangement.

Correlation Spectroscopy (COSY): A COSY experiment on 2-(Dichloromethyl)-5-methylpyridine would reveal the scalar coupling relationships between adjacent protons. Specifically, it would show a cross-peak between the proton at position 4 (H4) and the proton at position 3 (H3) of the pyridine (B92270) ring, and another between H3 and the proton of the dichloromethyl group (-CHCl₂). This confirms the connectivity within the pyridine ring and between the ring and the side chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC or HMQC spectrum would show correlations between the dichloromethyl proton and its corresponding carbon, the methyl protons and the methyl carbon, and the aromatic protons (H3, H4, and H6) with their respective ring carbons (C3, C4, and C6). This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is crucial for confirming the regiochemistry. In the case of this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the methyl group at position 5 and the proton at position 4, as well as the proton at position 6. Additionally, a through-space correlation between the dichloromethyl proton at position 2 and the proton at position 3 would be observed, further solidifying the assignment of the substituents on the pyridine ring.

2D NMR Experiment Expected Correlations for this compound Information Gained
COSY H3 ↔ H4; H3 ↔ CHCl₂Connectivity of protons on adjacent carbons.
HSQC/HMQC H3 ↔ C3; H4 ↔ C4; H6 ↔ C6; CH₃ ↔ C-CH₃; CHCl₂ ↔ C-CHCl₂Direct one-bond C-H correlations.
NOESY CH₃ ↔ H4; CH₃ ↔ H6; CHCl₂ ↔ H3Spatial proximity of protons, confirming regiochemistry.

Advanced ¹H and ¹³C NMR Analysis for Regiochemistry and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis, with chemical shifts and coupling constants being highly sensitive to the electronic environment of each nucleus.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the dichloromethyl proton. Based on data from related compounds such as 2-chloro-5-methylpyridine (B98176), the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at position 6 (H6) would likely be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at position 4 (H4) would be a doublet of doublets due to coupling with H3 and the methyl group, while H3 would also be a multiplet. The methyl protons would appear as a singlet in the upfield region (around δ 2.3 ppm). The dichloromethyl proton would be a singlet further downfield due to the deshielding effect of the two chlorine atoms.

¹³C NMR Analysis: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the dichloromethyl group will be significantly downfield due to the attached chlorine atoms. The pyridine ring carbons will appear in the aromatic region (typically δ 120-160 ppm), with their precise chemical shifts influenced by the positions of the substituents. The methyl carbon will be the most upfield signal.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~155
CHCl₂~6.5-7.0~65-70
C3~7.6-7.8~135
H3~7.6-7.8-
C4~7.4-7.6~138
H4~7.4-7.6-
C5-~130
CH₃~2.3-2.5~18
C6~8.3-8.5~150
H6~8.3-8.5-

Note: These are predicted values based on analogous structures and general substituent effects. Actual experimental values may vary.

Solid-State NMR Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FT-IR spectrum would display characteristic bands corresponding to its functional groups.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
C-H stretching (aromatic)3000 - 3100Pyridine ring
C-H stretching (aliphatic)2850 - 3000Methyl and Dichloromethyl groups
C=C and C=N stretching1400 - 1600Pyridine ring
C-H bending (aliphatic)1350 - 1470Methyl and Dichloromethyl groups
C-Cl stretching600 - 800Dichloromethyl group

The precise positions of these bands provide a unique spectral signature for the molecule.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, the Raman spectrum would provide valuable information about the vibrations of the pyridine ring and the C-Cl bonds. The symmetric stretching vibrations of the pyridine ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

Expected FT-Raman Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Functional Group
Ring breathing mode990 - 1050Pyridine ring
C-H stretching (aromatic)3000 - 3100Pyridine ring
C-Cl symmetric stretching550 - 750Dichloromethyl group

By combining the data from both FT-IR and FT-Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its unambiguous identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound by distinguishing between molecules with the same nominal mass but different chemical formulas. No published HRMS data for this compound is available to generate a data table for its exact mass determination.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that can confirm the compound's structure. The specific fragmentation pathway of this compound under techniques like electron ionization (EI) or collision-induced dissociation (CID) has not been documented. Without this data, a detailed analysis and data table of its fragmentation patterns cannot be constructed.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern. This pattern is then mathematically analyzed to produce a detailed three-dimensional model of the electron density, from which the atomic positions can be inferred. A search of crystallographic databases reveals no deposited crystal structure for this compound. Consequently, critical data such as crystal system, space group, unit-cell dimensions, and atomic coordinates are not available.

Table of Crystallographic Data for this compound

Parameter Value
Empirical formula Data not available
Formula weight Data not available
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Conformational Studies in the Crystalline State

From a determined crystal structure, one can analyze the molecule's conformation, including the orientation of the dichloromethyl group relative to the pyridine ring and any intermolecular interactions, such as hydrogen bonds or stacking interactions, that stabilize the crystal lattice. Without a solved crystal structure, a discussion of the conformational properties of this compound in the solid state would be purely speculative and cannot be provided.

Applications in Organic Synthesis

As a Building Block for Complex Heterocyclic Architectures

The dichloromethyl group (-CHCl₂) is a functional handle that can, in principle, be converted into other groups (such as an aldehyde) or participate in cyclization reactions, making it a potential building block for more complex molecules.

Precursor in Pyridine (B92270) Ring Modifications

There is limited specific information in the surveyed literature detailing the use of 2-(Dichloromethyl)-5-methylpyridine as a precursor for modifications directly on the pyridine ring.

Synthesis of Fused Ring Systems

While the synthesis of fused ring systems from various pyridine derivatives is a common strategy in medicinal chemistry, specific examples commencing from this compound are not well-documented in scientific databases.

In the Synthesis of Industrially Relevant Intermediates

The primary documented relevance of dichloromethyl pyridine structures lies in their role as intermediates, particularly in the agrochemical industry.

Precursor to Trifluoromethylpyridine Intermediates for Agrochemical Synthesis

The synthesis of pyridine derivatives containing a trifluoromethyl (-CF₃) group is of significant industrial importance, as these compounds are key components in many modern herbicides and fungicides. A major industrial route to these materials involves the stepwise chlorination of a methyl group to a trichloromethyl (-CCl₃) group, followed by a halogen-exchange (halex) reaction using a fluoride (B91410) source like hydrogen fluoride (HF) to replace the chlorine atoms with fluorine.

While much of the published literature focuses on pathways starting with chlorinated pyridines (like 2-chloro-5-methylpyridine), the same fundamental transformation can be applied to non-ring-chlorinated pyridines. In this context, this compound is a logical, albeit less commonly cited, intermediate in the production of 5-methyl-2-(trifluoromethyl)pyridine.

The proposed synthetic sequence would be:

Starting Material: 2,5-Dimethylpyridine (B147104) (also known as 2,5-Lutidine).

Monochlorination: Radical chlorination of one methyl group yields 2-(chloromethyl)-5-methylpyridine (B1297004).

Dichlorination: Further chlorination produces the target intermediate, This compound .

Trichlorination: Exhaustive chlorination gives 2-(trichloromethyl)-5-methylpyridine.

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group.

This stepwise chlorination of a methyl group on a pyridine ring is a known process. google.com The subsequent fluorination of the resulting trichloromethyl group is a standard method for producing trifluoromethylpyridines, which are crucial intermediates for agrochemicals like fluazifop-butyl. epo.orgnih.govgoogle.com For instance, the related compound 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the herbicide fluazifop. nih.gov

Table 2: Key Compounds in the Synthesis Pathway to Trifluoromethylpyridines
Compound NameRole in Synthesis
2,5-DimethylpyridineStarting Material
2-(Chloromethyl)-5-methylpyridineIntermediate
This compound Key Intermediate
2-(Trichloromethyl)-5-methylpyridinePrecursor to Fluorination
5-Methyl-2-(trifluoromethyl)pyridineFinal Intermediate

Intermediate in the Synthesis of Specific Pyridine-Based Chemical Scaffolds

Pyridine-based scaffolds are central to drug discovery and materials science. However, specific research detailing the use of this compound as a key intermediate for constructing particular chemical scaffolds is not prominent in the available literature. Research often focuses on more functionalized or differently substituted pyridine building blocks.

As a Reagent or Ligand in Catalysis

The nitrogen atom in the pyridine ring can coordinate with metal centers, making pyridine derivatives common ligands in coordination chemistry and catalysis. However, there are no specific, widely-reported instances of this compound being employed as a reagent or ligand in catalytic processes.

Precursor for Pyridine-Based Ligands in Coordination Chemistry

Pyridine-based ligands are of paramount importance in coordination chemistry, finding use in catalysis, materials science, and bioinorganic chemistry. The synthesis of these ligands often requires versatile starting materials that allow for the introduction of specific coordinating groups. This compound serves as a valuable precursor in this context, primarily through its conversion to 5-methylpyridine-2-carbaldehyde.

The hydrolysis of the dichloromethyl group to a formyl (aldehyde) group is a key transformation. This reaction provides a straightforward route to 5-methylpyridine-2-carbaldehyde, a crucial building block for a wide array of multidentate ligands. For instance, the aldehyde can undergo condensation reactions with various amines to form Schiff base ligands. These iminopyridine ligands are known for their ability to form stable complexes with a variety of metal ions.

Furthermore, 5-methylpyridine-2-carbaldehyde can be a starting point for the synthesis of more complex ligands, such as bipyridines and terpyridines, which are celebrated for their strong and specific coordination to metal centers. The synthesis of new chiral 2,2'-bipyridine (B1663995) ligands, for example, has been achieved through the de novo construction of the pyridine nucleus, a process where precursors like 5-methylpyridine-2-carbaldehyde can play a significant role. nih.gov The resulting ligands are instrumental in the development of catalysts for asymmetric reactions, such as allylic oxidations and cyclopropanation. nih.gov

A variety of pyridine derivatives are used in the synthesis of ligands for coordination chemistry. The synthesis of a substituted diimine with a bipyridine-type backbone, (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, L), and its coordination towards Cu(I) and Ag(I) has been studied. mdpi.com

PrecursorTransformationProductApplication of Product
This compoundHydrolysis5-Methylpyridine-2-carbaldehydePrecursor for Schiff base ligands, bipyridines, and other multidentate ligands for coordination chemistry. nih.govmdpi.com

Utility as a C1 Building Block in Organic Reactions

A C1 building block in organic synthesis is a molecule or reagent that contributes a single carbon atom to the construction of a larger molecule. The dichloromethyl group of this compound can be considered a masked formyl group, which, upon hydrolysis, reveals a reactive aldehyde functionality. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, effectively serving as a C1 synthon.

For example, the resulting 5-methylpyridine-2-carbaldehyde can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions to introduce a new carbon-carbon bond at the 2-position of the pyridine ring. This versatility allows for the elaboration of the pyridine core and the synthesis of a diverse range of substituted pyridine derivatives. While direct examples of this compound being used as a C1 building block are not extensively documented in readily available literature, the principle is well-established for dichloromethyl-substituted aromatics. The transformation to the aldehyde is a key step that unlocks its potential as a C1 building block.

Derivatization for Material Science Applications (e.g., polymer initiators)

The application of pyridine derivatives extends into material science, where they can be incorporated into polymers to impart specific properties such as thermal stability, conductivity, or metal-coordinating capabilities. While direct evidence for the use of this compound as a polymer initiator is not prominent in the reviewed literature, its reactive nature suggests potential in this area.

The dichloromethyl group could theoretically be converted into a functional group capable of initiating polymerization. For instance, transformation into a hydroxyl or amino group, followed by further reaction to create an ATRP (Atom Transfer Radical Polymerization) initiator, is a plausible synthetic route. Such an initiator would allow for the growth of polymer chains from the pyridine core, leading to the formation of well-defined polymers with a pyridine end-group. These "tagged" polymers could have interesting properties for applications in surface modification, drug delivery, or the creation of novel block copolymers.

While the direct application of this compound in this area requires further investigation, the synthesis of various pyridine-containing polymers is an active area of research. For example, poly(2,5-pyridinediyl) (PPY) and poly(2,6-pyridinediyl) have been synthesized and their photophysical properties studied. mdpi.com The development of new synthetic methods to incorporate functionalized pyridines into polymeric structures remains a topic of interest.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of chemical compounds are largely dependent on the efficiency and sustainability of their synthetic routes. While traditional methods for pyridine (B92270) synthesis often involve harsh conditions and generate significant waste, modern chemistry is paving the way for greener alternatives. acs.org

Future research in the synthesis of 2-(Dichloromethyl)-5-methylpyridine will likely focus on the development of methodologies that align with the principles of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. researchgate.net The exploration of one-pot, multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, presents another avenue for increasing efficiency and reducing the environmental footprint of the synthesis. researchgate.netnih.gov Furthermore, the use of alternative energy sources like microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. nih.gov

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Focus
Heterogeneous Catalysis Reusable catalysts, simplified purification, reduced waste. researchgate.netDevelopment of novel solid-supported catalysts with high activity and selectivity.
Multicomponent Reactions High atom economy, reduced number of synthetic steps, operational simplicity. acs.orgnih.govDesign of new multicomponent pathways for the direct synthesis of functionalized pyridines.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, improved process control. nih.govOptimization of microwave parameters for the synthesis of this compound.
Flow Chemistry Enhanced safety, scalability, and reproducibility. nih.govacs.orgDevelopment of continuous flow processes for the on-demand synthesis of the target compound.

Exploration of Novel Reactivity Patterns

The dichloromethyl group is a versatile functional handle that can undergo a variety of chemical transformations, opening up avenues for the synthesis of diverse derivatives from this compound. Future research will undoubtedly delve into exploring the untapped reactivity of this group in the context of the pyridine ring.

One key area of investigation will be the selective transformation of the dichloromethyl group into other functional moieties such as aldehydes, carboxylic acids, or even other heterocyclic systems. The electronic properties of the pyridine ring, being electron-deficient, will influence the reactivity of the dichloromethyl group, and understanding this interplay is crucial for designing selective transformations. researchgate.netnih.gov

Furthermore, the presence of both a dichloromethyl and a methyl group on the pyridine ring offers opportunities for selective C-H functionalization, a rapidly evolving field in organic chemistry. nih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the methyl group or the pyridine ring itself, while leaving the dichloromethyl group intact, would be a significant advancement. The regioselective functionalization of the pyridine ring, particularly at the C3 and C4 positions, remains a considerable challenge due to the inherent electronic properties of the heterocycle. researchgate.netnih.gov

Advanced Mechanistic Studies using In Situ Techniques

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. Future research on this compound will benefit greatly from the application of advanced analytical techniques to elucidate the intricate details of its formation and subsequent reactions.

In situ spectroscopic methods, such as real-time nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, can provide invaluable insights into the transient intermediates and transition states involved in a chemical reaction. scitechdaily.com By monitoring the reaction as it happens, chemists can gain a more accurate picture of the reaction pathway, which is often not possible with traditional end-point analysis.

Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in complementing experimental studies. researchgate.net Theoretical modeling can be used to predict reaction outcomes, rationalize observed selectivities, and explore the feasibility of novel reaction pathways, thereby guiding experimental design and accelerating the discovery process.

Application in Complex Molecule Synthesis

The pyridine motif is a common feature in a vast array of biologically active compounds, including many approved pharmaceuticals. nih.govscitechdaily.com A key area of future research will be to leverage the unique structural and electronic properties of this compound as a building block in the synthesis of complex and medicinally relevant molecules.

The development of robust and scalable synthetic routes to this compound will be crucial for its widespread adoption in complex molecule synthesis. Its availability will enable chemists to explore its utility in the synthesis of novel analogs of existing drugs or in the discovery of entirely new classes of bioactive compounds.

Integration with Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing the way chemical research and development is conducted. syrris.com These technologies offer numerous advantages over traditional batch chemistry, including enhanced reproducibility, improved safety, and the ability to rapidly screen and optimize reaction conditions. nih.govacs.org

Future research will likely focus on integrating the synthesis and derivatization of this compound into automated flow chemistry platforms. rsc.orgresearchgate.net This would enable the high-throughput synthesis of a library of derivatives for biological screening, significantly accelerating the drug discovery process. Self-optimizing flow reactors, which use algorithms to autonomously explore reaction parameters and identify optimal conditions, could be employed to rapidly develop efficient and robust synthetic protocols. researchgate.net

The combination of flow chemistry with in-line analytical techniques would allow for real-time monitoring and control of the reaction, ensuring high purity and yield of the desired products. nih.gov This level of automation and control is particularly valuable for the synthesis of active pharmaceutical ingredients, where consistency and quality are of utmost importance.

TechnologyPotential Impact on this compound Research
Automated Synthesis High-throughput synthesis of derivatives for screening. syrris.com
Flow Chemistry Improved safety, scalability, and reproducibility of synthesis. nih.govacs.org
Self-Optimizing Reactors Rapid optimization of reaction conditions. researchgate.net
In-line Analytics Real-time process monitoring and quality control. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(dichloromethyl)-5-methylpyridine, and how do chlorinating agents influence yield and purity?

  • Methodological Answer : The synthesis of this compound often involves chlorination of pyridine-N-oxide intermediates. For example, using N,N-diethylamino phosphorus oxychloride as a chlorinating agent in dichloromethane with diisopropylamine yields 82% of the target compound, with 12% of the 3-methylpyridine byproduct . Alternatively, phthalyl chloride with triethylamine achieves higher yields (85%) but similar byproduct ratios . Key factors include reaction temperature (room temperature preferred) and solvent choice. Validate purity via GC-MS or HPLC, and compare chlorinating agents for scalability and cost efficiency.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : The dichloromethyl group (CHCl₂) produces distinct proton signals at δ ~6.0 ppm (singlet), while pyridine ring protons appear between δ 7.5–8.5 ppm .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 176 (C₇H₆Cl₂N⁺) and fragmentation patterns consistent with Cl loss.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts (e.g., 2-chloro-3-methylpyridine) .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like 2-chloro-3-methylpyridine arise from competing chlorination pathways. Mitigation strategies include:
  • Regioselective control : Use sterically hindered bases (e.g., diisopropylamine) to direct chlorination to the 5-position .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) reduce side reactions compared to non-polar alternatives.
  • Post-synthesis purification : Flash chromatography with silica gel (hexane/ethyl acetate) effectively isolates the target compound .

Q. How does the dichloromethyl group influence the compound’s reactivity in heterocyclization reactions?

  • Methodological Answer : The dichloromethyl (-CHCl₂) group acts as a reactive handle for forming heterocycles. For example, reacting this compound with 1H-pyrazol-5-amines under basic conditions yields pyrazolo[1,5-a][1,3,5]triazines, which exhibit anticancer activity (IC₅₀ values <10 µM in certain cell lines) . The Cl atoms facilitate nucleophilic substitution, while the methyl group stabilizes intermediates via steric hindrance. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and confirm regioselectivity via X-ray crystallography .

Q. What in vitro models are suitable for assessing the anticancer potential of this compound derivatives, and how should researchers interpret cytotoxicity data?

  • Methodological Answer :
  • Cell lines : Test derivatives against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., cisplatin) and normalize viability to untreated cells .
  • Dose-response analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compounds with IC₅₀ <20 µM warrant further mechanistic studies.
  • Data validation : Replicate experiments ≥3 times and assess apoptosis via flow cytometry (Annexin V/PI staining) to confirm cytotoxicity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for synthetic routes involving different chlorinating agents?

  • Methodological Answer : Yield variations (e.g., 82% vs. 85% for N,N-diethylamino phosphorus oxychloride vs. phthalyl chloride) may stem from:
  • Impurity profiles : Phthalyl chloride reactions may produce fewer low-boiling byproducts, simplifying purification .
  • Catalyst stability : N,N-diethylamino phosphorus oxychloride degrades faster under moisture, requiring anhydrous conditions.
    Cross-validate results using identical equipment (e.g., Schlenk lines for moisture-sensitive steps) and report reaction conditions in detail .

Experimental Design Considerations

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer :
  • Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the dichloromethyl group.
  • Handling : Use gloveboxes for moisture-sensitive steps. Monitor decomposition via periodic NMR (look for HCl formation or peak shifts) .

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Reactant of Route 1
2-(Dichloromethyl)-5-methylpyridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.